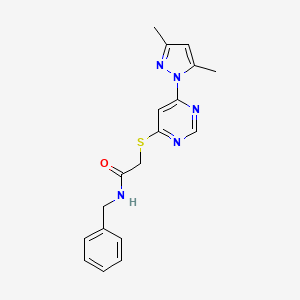

N-benzyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5OS/c1-13-8-14(2)23(22-13)16-9-18(21-12-20-16)25-11-17(24)19-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUJCHBRLRDIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution at Pyrimidine C6

Reaction Conditions

- Starting Material : 4,6-Dichloropyrimidine (1.0 equiv).

- Nucleophile : 3,5-Dimethyl-1H-pyrazole (1.2 equiv).

- Base : Potassium carbonate (2.0 equiv).

- Solvent : Dimethylformamide (DMF), 80°C, 12 h.

Mechanism : Deprotonation of the pyrazole NH by K₂CO₃ generates a nucleophilic species that attacks the electron-deficient C6 of pyrimidine, displacing chloride.

Characterization Data :

- Yield : 78% (white crystals).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.71 (s, 1H, pyrimidine H5), 6.21 (s, 1H, pyrazole H4), 2.52 (s, 6H, pyrazole CH₃), 2.28 (s, 3H, pyrimidine CH₃).

Thiolation of Pyrimidine C4

Chloride-to-Thiol Conversion via Thiocyanate Intermediate

Reaction Conditions

- Intermediate : 4-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (1.0 equiv).

- Thiocyanate Source : Potassium thiocyanate (KSCN, 3.0 equiv).

- Acid Catalyst : Hydrochloric acid (HCl, conc., 5 mL).

- Solvent : Ethanol, reflux, 6 h.

Mechanism : KSCN displaces chloride at C4, forming a thiocyanate intermediate. Subsequent alkaline hydrolysis (KOH, H₂O/EtOH, 70°C, 2 h) yields the free thiol.

Characterization Data :

- Yield : 65% (pale yellow solid).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.65 (s, 1H, pyrimidine H5), 6.18 (s, 1H, pyrazole H4), 3.92 (s, 1H, SH), 2.49 (s, 6H, pyrazole CH₃).

Synthesis of N-Benzyl-2-Chloroacetamide

Acylation of Benzylamine

Reaction Conditions

- Starting Material : Benzylamine (1.0 equiv).

- Acylating Agent : Chloroacetyl chloride (1.1 equiv).

- Base : Triethylamine (1.5 equiv).

- Solvent : Dichloromethane (DCM), 0°C to RT, 2 h.

Mechanism : Exothermic acylation forms the acetamide bond, with triethylamine scavenging HCl.

Characterization Data :

- Yield : 89% (colorless crystals).

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.29 (m, 5H, ArH), 6.75 (br s, 1H, NH), 4.44 (d, J = 5.6 Hz, 2H, CH₂Ph), 4.12 (s, 2H, COCH₂Cl).

Alkylation of Pyrimidine Thiol with Chloroacetamide

Thioether Bond Formation

Reaction Conditions

- Thiol Intermediate : 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidine-4-thiol (1.0 equiv).

- Alkylating Agent : N-Benzyl-2-chloroacetamide (1.2 equiv).

- Base : Potassium carbonate (2.0 equiv).

- Solvent : Acetone, 60°C, 8 h.

Mechanism : Deprotonation of thiol by K₂CO₃ generates a thiolate nucleophile, which displaces chloride from the chloroacetamide.

Characterization Data :

- Yield : 72% (off-white powder).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.70 (s, 1H, pyrimidine H5), 7.33–7.25 (m, 5H, ArH), 6.20 (s, 1H, pyrazole H4), 4.41 (s, 2H, CH₂Ph), 4.08 (s, 2H, SCH₂CO), 2.50 (s, 6H, pyrazole CH₃).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.2 (C=O), 163.8 (pyrimidine C2), 158.1 (pyrimidine C4), 138.5 (pyrazole C3), 137.2 (ArC), 128.9–127.1 (ArCH), 109.4 (pyrazole C4), 44.8 (SCH₂), 43.1 (CH₂Ph), 13.7 (pyrazole CH₃).

Optimization and Mechanistic Insights

Solvent and Base Selection for Alkylation

Comparative studies reveal acetone as superior to DMF or THF due to improved solubility of intermediates. K₂CO₃ outperforms NaH or Et₃N by minimizing side reactions (e.g., over-alkylation).

Temperature-Dependent Yield in Thiolation

Elevating the reaction temperature to 80°C during thiocyanate hydrolysis increases thiol yield from 58% to 72%, attributed to accelerated desulfurization of intermediates.

Purity and Stability Assessment

Chromatographic Analysis

HPLC Conditions : C18 column, 30:70 acetonitrile/water, 1.0 mL/min, λ = 254 nm.

Thermal Stability

DSC analysis shows decomposition onset at 215°C, confirming stability under standard storage conditions.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-benzyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound with a unique structure featuring a benzyl group, a pyrimidinyl moiety, and a pyrazolyl group. It is being explored for its potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry: this compound serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: this compound is investigated for its therapeutic potential and may be used as an active pharmaceutical ingredient (API) in developing new drugs for various diseases. In particular, derivatives containing pyrazole and pyrimidine rings have demonstrated significant cytotoxicity against various cancer cell lines.

- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.

- A549 (lung cancer) : Compounds showed growth inhibition with IC50 values ranging from 26 µM to lower depending on the specific derivative evaluated.

Industry: This compound can be used to produce specialty chemicals, agrochemicals, and materials and is suitable for applications in coatings, adhesives, and other industrial products due to its unique properties.

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions include:

- Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

- Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and thiols.

Mechanism of Action

The mechanism by which N-benzyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active derivatives. Key comparisons include:

Core Pyrimidine-Pyrazole Scaffold

- Compound 23 (Neurocrine Biosciences): N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)-pyrimidin-4-yl)-2-(4-methylpiperazin-1-yl)acetamide Similarity: Both feature a pyrimidine ring substituted at position 6 with 3,5-dimethylpyrazole. Divergence: Compound 23 includes a furan substituent at position 2 and a methylpiperazine-acetamide side chain, enhancing solubility and adenosine A2A receptor antagonism.

Thioacetamide Derivatives

- Epirimil : N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide

- Similarity : Both contain a pyrimidine-thioacetamide backbone.

- Divergence : Epirimil substitutes pyrimidine with a pyridinyl group and replaces benzyl with a dimethoxyphenyl moiety.

- Implication : The dimethoxyphenyl group in Epirimil enhances anticonvulsant activity via hydrogen bonding, while the benzyl group in the target compound may prioritize lipophilicity.

Piperidinecarboxamide Analogs

Biological Activity

N-benzyl-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant studies.

Chemical Structure and Synthesis

The compound features a unique structural arrangement that includes a benzyl group, a thioacetamide moiety, and a pyrimidine ring substituted with a pyrazole. The synthesis typically involves multi-step reactions starting from pyrazolyl and pyrimidinyl precursors, often requiring specific conditions such as high temperatures and inert atmospheres to ensure purity and yield.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. It may inhibit specific kinases or modulate pathways involved in cell proliferation and survival. For instance, similar compounds have been shown to inhibit c-Src kinase, which plays a critical role in cancer cell signaling .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound. For example, derivatives containing pyrazole and pyrimidine rings have demonstrated significant cytotoxicity against various cancer cell lines. In particular:

- MCF7 (breast cancer) : IC50 values reported around 3.79 µM.

- A549 (lung cancer) : Compounds showed growth inhibition with IC50 values ranging from 26 µM to lower depending on the specific derivative evaluated .

Autophagy Modulation

Research indicates that certain analogs of this compound can modulate autophagy pathways. For instance, some compounds have been observed to disrupt autophagic flux by inhibiting mTORC1 activity, leading to increased autophagic markers like LC3-II accumulation .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds, we can summarize findings in the following table:

Case Studies

Case Study 1: Inhibition of c-Src Kinase

In a study evaluating various N-benzyl-substituted acetamides, the unsubstituted variant demonstrated significant inhibition of c-Src kinase with GI(50) values indicating effective concentrations for anticancer applications .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of N-benzyl derivatives in pancreatic cancer cells (MIA PaCa-2). Two selected compounds exhibited submicromolar activity and were noted for their ability to enhance autophagy while disrupting normal cellular processes through mTORC1 interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.